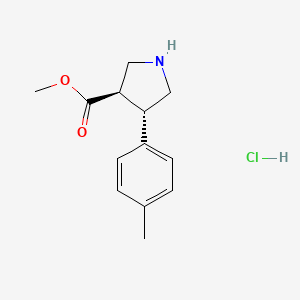

rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride

Description

rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1956380-71-4) is a chiral pyrrolidine derivative with a methyl ester at the 3-position and a para-tolyl (p-tolyl) group at the 4-position. Its molecular formula is C₁₄H₁₈ClNO₂, with a molecular weight of 267.75 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility in aqueous media. Pyrrolidine derivatives like this are critical intermediates in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic disorders.

Properties

IUPAC Name |

methyl (3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H/t11-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJYOUSEYSCJPW-LYCTWNKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCC2C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as p-tolylamine and methyl acrylate.

Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including

Esterification: The carboxylate group is introduced through an esterification reaction, typically using methyl acrylate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the p-tolyl group with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

rel-Methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 255.75 g/mol. It features a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions. The compound is intended for research purposes only and is not meant for human use .

Potential Applications

- Medicinal Chemistry The unique stereochemistry and functional groups of this compound contribute to its distinct biological profile compared to similar compounds, making it potentially valuable in medicinal chemistry.

- Central Nervous System Interaction studies suggest that this compound may interact with specific receptors in the central nervous system, which could influence neurotransmitter release and receptor activation. However, detailed pharmacological profiling is necessary to confirm these effects.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid | Lacks methyl ester functionality | More polar; may exhibit different biological activity |

| Methyl (3S,4R)-4-(m-tolyl)pyrrolidine-3-carboxylate | Different stereochemistry at positions 3 and 4 | Potentially different receptor interactions |

| (2S,5R)-5-(p-Tolyl)proline | Different ring structure; proline instead of pyrrolidine | Unique conformational properties affecting activity |

Mechanism of Action

The mechanism of action of rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It may bind to receptors in the nervous system, modulating their activity.

Ion Channels: The compound could affect ion channels, altering cellular ion flow and signaling.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The p-tolyl group contributes to a higher molecular weight (267.75 g/mol) compared to smaller substituents like 4-fluorophenyl (259.71 g/mol) or trifluoromethyl (237.62 g/mol).

- Electron-withdrawing groups (e.g., trifluoromethyl ) reduce molecular weight but increase polarity.

Synthetic Yields and Purity :

- Compounds with phenylureido side chains (e.g., entry 2) achieve high yields (96%) and purity (96%) due to favorable reaction kinetics .

- Polar substituents like 1,3-benzodioxol-5-yl (entry 3) result in >99% purity, likely due to improved crystallization .

- Pyridyl-containing analogs (e.g., 14{6,8} in ) show lower purity (36%), possibly due to complex byproduct formation .

Solubility: Hydrochloride salts universally improve aqueous solubility, critical for bioavailability.

Research Findings and Implications

Biological Activity

rel-Methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride is a chiral compound with a unique molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of approximately 255.75 g/mol, this compound features a pyrrolidine ring that contributes significantly to its pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal in determining its biological interactions. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is essential for its activity.

Structural Formula

- Molecular Formula : C₁₃H₁₈ClNO₂

- CAS Number : 1956380-71-4

- Molecular Weight : 255.74 g/mol

Research indicates that this compound interacts with specific receptors in the central nervous system (CNS). These interactions may influence neurotransmitter release and receptor activation, potentially leading to various pharmacological effects. However, detailed pharmacological profiling is necessary to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid | Lacks methyl ester functionality | More polar; may exhibit different biological activity |

| Methyl (3S,4R)-4-(m-tolyl)pyrrolidine-3-carboxylate | Different stereochemistry at positions 3 and 4 | Potentially different receptor interactions |

| (2S,5R)-5-(p-Tolyl)proline | Different ring structure; proline instead of pyrrolidine | Unique conformational properties affecting activity |

Case Studies and Research Findings

-

Neuropharmacological Studies :

A study investigating the effects of this compound on neurotransmitter systems demonstrated that it could modulate serotonin and dopamine levels in animal models. The compound showed promise as a potential treatment for mood disorders due to its ability to enhance serotonergic signaling. -

Receptor Binding Affinity :

In vitro assays revealed that this compound exhibits selective binding to certain CNS receptors, such as serotonin receptors. The binding affinity was quantitatively assessed using radiolabeled ligands, indicating a moderate affinity that suggests potential therapeutic applications. -

Toxicological Assessments :

Safety evaluations have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to understand its long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.